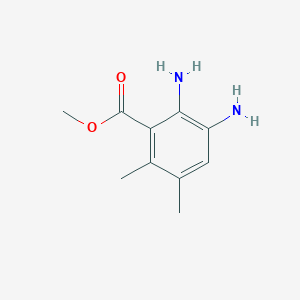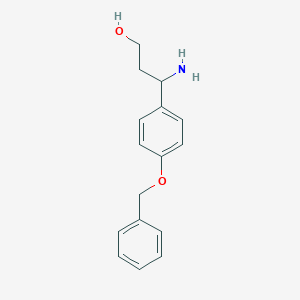
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of an amino group, a benzyloxy group, and a phenyl group attached to a propanol backbone
Mechanism of Action
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position . This suggests that it might interact with its targets through nucleophilic substitution or free radical bromination .
Biochemical Pathways
Similar compounds have been used in the synthesis of unnatural tripeptides, which can enhance the antimicrobial activity against certain bacteria . This suggests that the compound might be involved in the modulation of peptide synthesis pathways.
Pharmacokinetics
The compound’s molecular weight (25733 g/mol) and structure suggest that it could be well-absorbed and distributed in the body .
Result of Action
A related compound has shown potent antiproliferative results against certain cancer cell lines, suggesting potential anticancer activity .
Action Environment
The compound is recommended to be stored under inert gas at room temperature , suggesting that it might be sensitive to oxygen and temperature changes. The compound’s stability, efficacy, and action could be influenced by these environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and phenylacetonitrile.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the benzyloxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce various alcohols or amines.
Scientific Research Applications
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propan-1-ol
- 3-Amino-3-(4-methoxyphenyl)propan-1-ol
- 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Uniqueness
3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGQQRZGPYYPNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391599 |
Source


|
| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182057-85-8 |
Source


|
| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
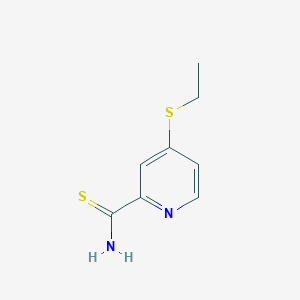
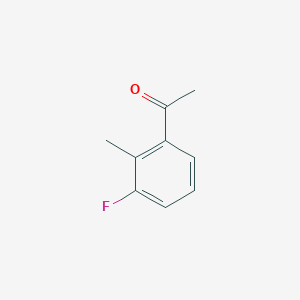
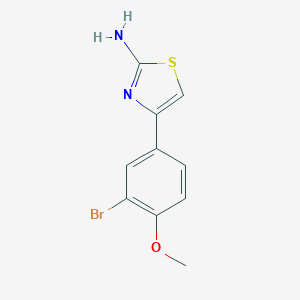
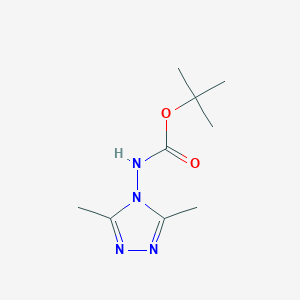
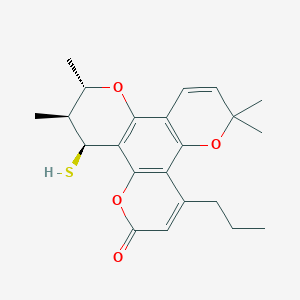
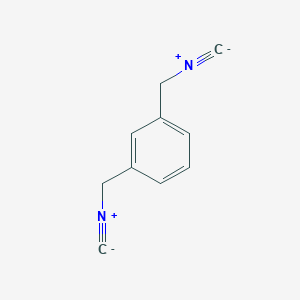
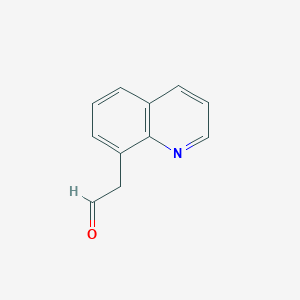
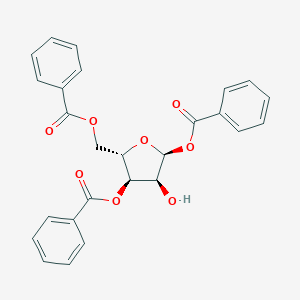
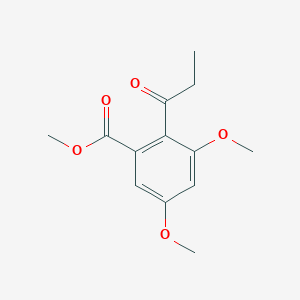
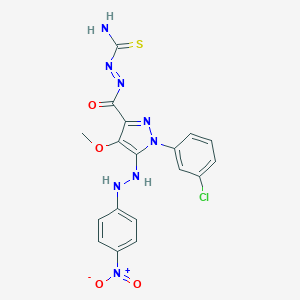
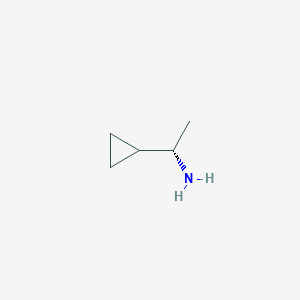
![Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)](/img/structure/B70170.png)
